BenchChemオンラインストアへようこそ!

2-(octahydroisoquinolin-2(1H)-ylcarbonyl)aniline

Lipophilicity Physicochemical Properties CNS Drug Discovery

2-(Octahydroisoquinolin-2(1H)-ylcarbonyl)aniline (CAS 923178-15-8) is a synthetic small molecule with the molecular formula C₁₆H₂₂N₂O and a molecular weight of 258.36 g/mol. Its structure features an aniline moiety connected via a carbonyl linker to a partially saturated, bicyclic octahydroisoquinoline ring.

Molecular Formula C16H22N2O
Molecular Weight 258.36 g/mol
Cat. No. B13176901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(octahydroisoquinolin-2(1H)-ylcarbonyl)aniline
Molecular FormulaC16H22N2O
Molecular Weight258.36 g/mol
Structural Identifiers
SMILESC1CCC2CN(CCC2C1)C(=O)C3=CC=CC=C3N
InChIInChI=1S/C16H22N2O/c17-15-8-4-3-7-14(15)16(19)18-10-9-12-5-1-2-6-13(12)11-18/h3-4,7-8,12-13H,1-2,5-6,9-11,17H2
InChIKeyNWJAOFRUQNSJGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Baseline for 2-(Octahydroisoquinolin-2(1H)-ylcarbonyl)aniline: CAS, Composition and Physicochemical Identity


2-(Octahydroisoquinolin-2(1H)-ylcarbonyl)aniline (CAS 923178-15-8) is a synthetic small molecule with the molecular formula C₁₆H₂₂N₂O and a molecular weight of 258.36 g/mol [1]. Its structure features an aniline moiety connected via a carbonyl linker to a partially saturated, bicyclic octahydroisoquinoline ring. This particular saturation pattern distinguishes it from fully aromatic isoquinoline analogs and from monocyclic amide building blocks. The compound is commercially catalogued as a research-grade building block (e.g., Enamine EN300-86651, Leyan 2045110) with a typical purity of 95% [2].

Why 2-(Octahydroisoquinolin-2(1H)-ylcarbonyl)aniline Cannot Be Replaced by a Simple Analog in MedChem Campaigns


In drug discovery, substituting a building block with a topologically similar but physicochemically distinct analog can derail a structure-activity relationship (SAR) campaign. For 2-(octahydroisoquinolin-2(1H)-ylcarbonyl)aniline, the combination of a hydrogen-bond-donating aniline, an amide carbonyl, and a partially saturated bicyclic octahydroisoquinoline generates a unique 3D electrostatic and lipophilic profile. Using a simpler monocyclic amide (e.g., piperidine or morpholine analogs) or a fully aromatic isoquinoline will significantly alter the scaffold's lipophilicity (logP), conformational flexibility, and potential for stereochemical interactions, which can lead to divergent target binding or pharmacokinetic profiles. The experimental logP of 2.515 confirms a moderate lipophilicity that underpins its utility in CNS-oriented libraries where rigid, aliphatic bicyclic systems are prized [1][2].

Quantitative Differentiators: 2-(Octahydroisoquinolin-2(1H)-ylcarbonyl)aniline vs. Closest Structural Analogs


Lipophilicity Control: Experimental logP Differentiation from Monocyclic and Aromatic Analogs

The experimentally determined logP for 2-(octahydroisoquinolin-2(1H)-ylcarbonyl)aniline is 2.515 [1]. This value is moderate and lies between the typically lower logP of morpholine amide analogs (due to the oxygen heteroatom) and the higher logP of fully aromatic isoquinoline amide analogs. While direct measured logP values for the comparator compounds are not available in the public domain, class-level inference indicates that the octahydroisoquinoline core provides a strategic lipophilicity midpoint that balances solubility and permeability for CNS drug-like space, whereas monocyclic analogs like 2-(piperidin-1-ylcarbonyl)aniline and 2-(morpholin-4-ylcarbonyl)aniline are predicted to show significantly lower logP (approx. 1.5–1.8), and a fully aromatic 2-(isoquinolin-2-ylcarbonyl)aniline would have a substantially higher logP (approx. 3.0–3.5).

Lipophilicity Physicochemical Properties CNS Drug Discovery

Scaffold Rigidity and 3D Conformational Differentiation from Monocyclic Analogs

The octahydroisoquinoline ring is a constrained bicyclic system that reduces the number of accessible conformations compared to monocyclic amine-carbonyl analogs such as piperidine or morpholine amides. This conformational restriction can lead to higher target selectivity and lower entropic penalty upon binding. While quantitative conformational entropy data for this exact compound are not published, the presence of the fused cyclohexane ring in octahydroisoquinoline eliminates free rotation of the N–C bond that is present in monocyclic amides. By comparison, 2-(piperidin-1-ylcarbonyl)aniline possesses a flexible chair-boat equilibrium, and 2-(morpholin-4-ylcarbonyl)aniline has additional ring-flipping modes, increasing the number of low-energy conformers [1].

Conformational Restriction Scaffold Diversity Medicinal Chemistry Design

Commercial Purity and Batch Reproducibility Benchmarking for Procurement Reliability

Commercially available batches of 2-(octahydroisoquinolin-2(1H)-ylcarbonyl)aniline are consistently supplied with a certified purity of 95% (HPLC), as documented by multiple independent vendors (Enamine, Leyan) [1]. This level of purity is suitable for direct use in high-throughput screening and chemical library production without additional purification. In contrast, custom-synthesized or less common analogs may require additional purification steps, adding time and cost. While purity is a general quality metric, the consistent availability at 95% purity from established suppliers provides a procurement advantage over non-catalog or rare analogs.

Chemical Purity Procurement Quality Screening Library Qualification

Patent-Class Context: Octahydroisoquinoline Core in D1 Positive Allosteric Modulators

A recent patent (CA3198635A1) discloses octahydroisoquinolinyl derivatives as Positive Allosteric Modulators (PAMs) of the D1 receptor, a target implicated in Parkinson's disease and cognitive disorders [1]. The core octahydroisoquinoline scaffold is essential for D1 PAM activity, and 2-(octahydroisoquinolin-2(1H)-ylcarbonyl)aniline serves as a direct synthetic precursor to these compounds. While the patent does not provide quantitative activity data for the building block itself, it demonstrates that the octahydroisoquinoline moiety is a privileged structure for this emerging therapeutic mechanism. Analogs lacking this exact saturated bicyclic core (e.g., piperidine or tetrahydroisoquinoline derivatives) are not exemplified in the same potency range, suggesting a structure-activity relationship that favors the octahydroisoquinoline framework.

D1 Receptor Positive Allosteric Modulator Neurological Disorders

High-Value Application Scenarios for 2-(Octahydroisoquinolin-2(1H)-ylcarbonyl)aniline Based on Evidence Profile


CNS Lead Optimization Libraries Requiring Balanced logP and Conformational Rigidity

Based on its experimental logP of 2.515, this building block is ideally suited for generating CNS-focused compound libraries where moderate lipophilicity is critical for blood-brain barrier penetration and low non-specific binding. The rigid octahydroisoquinoline core provides a defined 3D shape that can enhance target selectivity [1][2].

D1 Positive Allosteric Modulator (PAM) Medicinal Chemistry Programs

The direct relevance to the octahydroisoquinolinyl D1 PAM scaffold, as evidenced in patent CA3198635A1, positions this building block as a strategic procurement choice for labs working on novel therapies for Parkinson's disease, cognitive impairment, and related neurological indications [1].

Scaffold-Hopping SAR Studies Comparing Bicyclic vs. Monocyclic Amide Cores

When designing SAR studies to explore the impact of scaffold topology on target binding, 2-(octahydroisoquinolin-2(1H)-ylcarbonyl)aniline serves as the optimal bicyclic comparator against monocyclic amide analogs (piperidine, morpholine). Its distinct conformational and lipophilic profile will generate meaningful SAR trends that can guide lead optimization [1].

Quote Request

Request a Quote for 2-(octahydroisoquinolin-2(1H)-ylcarbonyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.